molecular formula C13H17ClN2O3S B12300670 2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide

2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide

Cat. No.: B12300670
M. Wt: 316.80 g/mol
InChI Key: UKCQNRCBYSTMCM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique molecular structure, which includes a chloroacetamide group and a cyclopentylsulfamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylsulfonamide with cyclopentylamine to form the intermediate N-(4-aminophenyl)cyclopentylsulfonamide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes such as pH regulation and ion transport. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorobutyl)-N-(4-(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl)phenyl)acetamide
  • 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
  • 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Uniqueness

2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide is unique due to its cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H17ClN2O3S

Molecular Weight

316.80 g/mol

IUPAC Name

2-chloro-N-[4-(cyclopentylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C13H17ClN2O3S/c14-9-13(17)15-10-5-7-12(8-6-10)20(18,19)16-11-3-1-2-4-11/h5-8,11,16H,1-4,9H2,(H,15,17)

InChI Key

UKCQNRCBYSTMCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl

Origin of Product

United States

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